molecular formula C10H18N2O4 B131544 tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate CAS No. 83542-13-6

tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate

Cat. No.: B131544
CAS No.: 83542-13-6
M. Wt: 230.26 g/mol
InChI Key: PIQQONBHNFGELI-BQBZGAKWSA-N
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Description

tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its azetidinyl ring, which is a four-membered lactam, and its carbamic acid ester group. These structural features contribute to its reactivity and potential utility in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and specific oxidizing or reducing agents depending on the desired transformation. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce alcohols .

Scientific Research Applications

tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl ring can mimic the structure of natural substrates, allowing it to inhibit or modulate the activity of these targets. The carbamic acid ester group can also participate in covalent bonding with active site residues, enhancing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.

Biological Activity

Tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₉N₃O₃
  • Molecular Weight: 253.30 g/mol

The compound contains a tert-butyl group and a carbamate moiety linked to a methoxy-substituted azetidine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Anticancer Activity:
    • The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism involves disrupting microtubule dynamics, which is essential for cell division. This action is similar to that of established chemotherapeutic agents that target tubulin .
  • Antimicrobial Properties:
    • Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function .
  • Enzyme Inhibition:
    • The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and infection. This includes targeting proteases that are crucial for tumor progression and bacterial virulence .

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerNeuroblastoma cells0.18
AnticancerGlioblastoma cells0.20
AntimicrobialE. coli15
AntimicrobialS. aureus10

Case Studies

  • Anticancer Efficacy:
    A study evaluated the cytotoxic effects of this compound on neuroblastoma and glioblastoma cell lines. The results indicated that the compound effectively reduced cell viability at nanomolar concentrations, significantly outperforming conventional chemotherapeutics in terms of potency and selectivity .
  • Antimicrobial Testing:
    In another investigation, the compound was tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results demonstrated considerable inhibitory effects with IC50 values indicating effective concentrations for potential therapeutic use .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-6-7(8(13)12(6)15-5)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQQONBHNFGELI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578517
Record name tert-Butyl [(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83542-13-6
Record name tert-Butyl [(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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